4-(1,3-benzodioxol-5-yl)-7-(tert-butyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
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Overview
Description
4-(1,3-benzodioxol-5-yl)-7-(tert-butyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound featuring a unique structure that combines a benzodioxole moiety with a hexahydrobenzothienopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-7-(tert-butyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole intermediate, followed by the construction of the hexahydrobenzothienopyridinone core through cyclization reactions. The tert-butyl group is introduced via alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-yl)-7-(tert-butyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-7-(tert-butyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-7-(tert-butyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds share structural similarities and are used as UV absorbers.
Tert-butyl derivatives: Compounds with tert-butyl groups exhibit unique reactivity patterns and are used in various chemical transformations.
Uniqueness
4-(1,3-benzodioxol-5-yl)-7-(tert-butyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H25NO3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-tert-butyl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C22H25NO3S/c1-22(2,3)13-5-6-14-18(9-13)27-21-20(14)15(10-19(24)23-21)12-4-7-16-17(8-12)26-11-25-16/h4,7-8,13,15H,5-6,9-11H2,1-3H3,(H,23,24) |
InChI Key |
UBYQGQKUABVZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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